molecular formula C21H16N4O2 B3622129 N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine

N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine

Cat. No.: B3622129
M. Wt: 356.4 g/mol
InChI Key: NDBUZWHEFOMHCH-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c1-14-7-2-4-11-18(14)22-21-17-10-3-5-12-19(17)23-20(24-21)15-8-6-9-16(13-15)25(26)27/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBUZWHEFOMHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzonitrile with 2-methylphenyl isocyanate to form the quinazoline core. This intermediate can then be nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 3-position of the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form quinazoline N-oxide using oxidizing agents.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Reduction: 2-(3-aminophenyl)-N-(2-methylphenyl)quinazolin-4-amine.

    Oxidation: Quinazoline N-oxide derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural similarity to other bioactive quinazolines.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. The nitro and methyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-nitrophenyl)-N-phenylquinazolin-4-amine: Lacks the methyl group, which may affect its biological activity.

    N-(2-methylphenyl)-2-phenylquinazolin-4-amine: Lacks the nitro group, potentially altering its reactivity and applications.

Uniqueness

N-(2-methylphenyl)-2-(3-nitrophenyl)quinazolin-4-amine is unique due to the presence of both the nitro and methyl groups, which can influence its chemical reactivity and biological activity. These structural features may make it a valuable compound for further research and development.

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